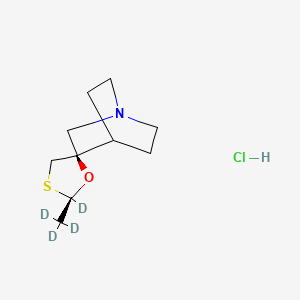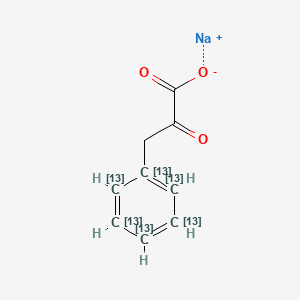
27-Hydroxy-7-keto Cholesterol-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
27-Hydroxy-7-keto Cholesterol-d4 is a deuterated derivative of 27-Hydroxy-7-keto Cholesterol, an oxysterol. Oxysterols are oxygenated derivatives of cholesterol that play significant roles in various biological processes. This compound is often used in scientific research due to its stability and the ability to trace its metabolic pathways.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 27-Hydroxy-7-keto Cholesterol-d4 typically involves the introduction of deuterium atoms into the 27-Hydroxy-7-keto Cholesterol molecule. This can be achieved through various chemical reactions, including deuterium exchange reactions. The reaction conditions often require the use of deuterated solvents and catalysts to facilitate the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple steps such as oxidation, reduction, and purification using techniques like chromatography to isolate the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
27-Hydroxy-7-keto Cholesterol-d4 undergoes several types of chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Reduction of the keto group to a hydroxyl group.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions include various oxidized and reduced forms of the compound, which can be further analyzed for their biological activity and stability.
Applications De Recherche Scientifique
27-Hydroxy-7-keto Cholesterol-d4 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of oxysterols.
Biology: Studied for its role in cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and its role in diseases such as atherosclerosis and cancer.
Industry: Utilized in the development of pharmaceuticals and as a marker in metabolic studies.
Mécanisme D'action
The mechanism of action of 27-Hydroxy-7-keto Cholesterol-d4 involves its interaction with various molecular targets and pathways. It acts as a modulator of estrogen receptors and liver X receptors, influencing gene expression and cellular functions. The compound’s effects are mediated through the activation or suppression of these receptors, leading to changes in lipid metabolism, inflammation, and cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
27-Hydroxycholesterol: An endogenous oxysterol with similar biological functions.
7-Ketocholesterol: Another oxysterol involved in cholesterol metabolism.
25-Hydroxycholesterol: Known for its role in immune regulation and cholesterol homeostasis.
Uniqueness
27-Hydroxy-7-keto Cholesterol-d4 is unique due to its deuterated nature, which provides enhanced stability and allows for precise tracing in metabolic studies. This makes it a valuable tool in research compared to its non-deuterated counterparts.
Propriétés
Formule moléculaire |
C27H44O3 |
|---|---|
Poids moléculaire |
420.7 g/mol |
Nom IUPAC |
(3S,8S,9S,10R,13R,14S,17R)-16,16-dideuterio-17-[(2R)-3,3-dideuterio-7-hydroxy-6-methylheptan-2-yl]-3-hydroxy-10,13-dimethyl-2,3,4,8,9,11,12,14,15,17-decahydro-1H-cyclopenta[a]phenanthren-7-one |
InChI |
InChI=1S/C27H44O3/c1-17(16-28)6-5-7-18(2)21-8-9-22-25-23(11-13-27(21,22)4)26(3)12-10-20(29)14-19(26)15-24(25)30/h15,17-18,20-23,25,28-29H,5-14,16H2,1-4H3/t17?,18-,20+,21-,22+,23+,25+,26+,27-/m1/s1/i7D2,8D2 |
Clé InChI |
LFNAJBFFWWMSEW-AHVXBVAZSA-N |
SMILES isomérique |
[2H]C1(C[C@H]2[C@H]3[C@H](CC[C@@]2([C@H]1[C@H](C)C([2H])([2H])CCC(C)CO)C)[C@]4(CC[C@@H](CC4=CC3=O)O)C)[2H] |
SMILES canonique |
CC(CCCC(C)C1CCC2C1(CCC3C2C(=O)C=C4C3(CCC(C4)O)C)C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


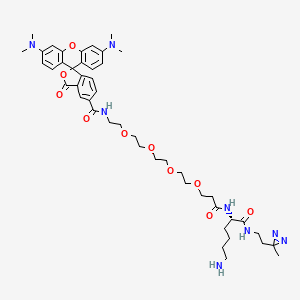
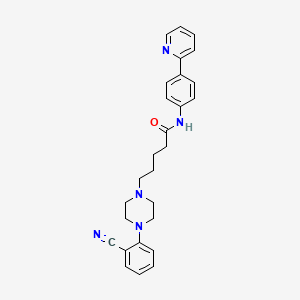

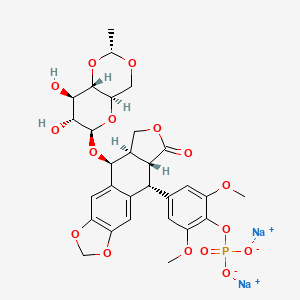
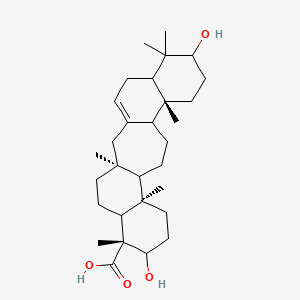

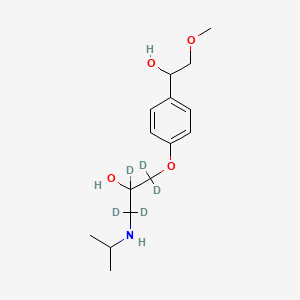
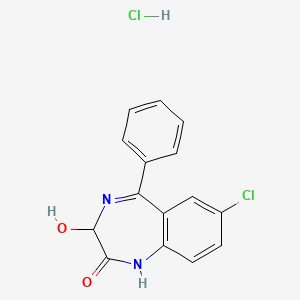
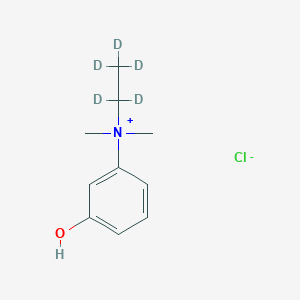

![4-[(R)-(tert-butylamino)-hydroxymethyl]-3-chlorophenol;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12424588.png)

